Calcitriol-18,18,18,26,26,26,27,27,27-d9
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Overview
Description
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is a deuterated form of calcitriol, the active form of vitamin D3. This compound is synthesized by replacing specific hydrogen atoms in calcitriol with deuterium, a stable isotope of hydrogen. Calcitriol plays a crucial role in calcium homeostasis and bone metabolism by enhancing the absorption of calcium and phosphorus from the intestines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcitriol-18,18,18,26,26,26,27,27,27-d9 involves multiple steps, starting from a suitable precursor such as vitamin D3. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Quality Assurance: Rigorous testing to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Calcitriol-18,18,18,26,26,26,27,27,27-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to calcitroic acid.
Reduction: Formation of less active metabolites.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Calcitroic Acid: A major metabolite formed through oxidation.
Reduced Metabolites: Formed through reduction reactions.
Scientific Research Applications
Calcitriol-18,18,18,26,26,26,27,27,27-d9 has diverse applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways.
Biology: Investigates the role of vitamin D in cellular processes.
Medicine: Explores therapeutic potential in treating conditions like osteoporosis and hypocalcemia.
Industry: Utilized in the development of vitamin D supplements and fortified foods
Mechanism of Action
Calcitriol-18,18,18,26,26,26,27,27,27-d9 exerts its effects by binding to the vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the transcription of genes involved in calcium and phosphorus absorption, bone mineralization, and immune function. The molecular targets include:
Calcium Channels: Enhancing calcium uptake in the intestines.
Bone Cells: Promoting bone formation and resorption balance.
Immune Cells: Modulating immune responses
Comparison with Similar Compounds
Similar Compounds
Calcidiol: A precursor of calcitriol with similar biological activity.
Ergocalciferol: Another form of vitamin D with distinct metabolic pathways.
Alfacalcidol: A synthetic analog of calcitriol used in clinical settings.
Uniqueness
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3,5D3 |
InChI Key |
GMRQFYUYWCNGIN-METNVTIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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